molecular formula C18H19ClN2O4S B5738474 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide

2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide

Cat. No. B5738474
M. Wt: 394.9 g/mol
InChI Key: GUXFLEGKXYCSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling. Inhibition of BTK has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.

Mechanism of Action

2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide inhibits BTK by binding to the enzyme's active site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling and ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects. In a study published in Arthritis Research & Therapy, 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide was shown to inhibit BTK and downstream signaling pathways in synovial fluid cells from patients with rheumatoid arthritis, resulting in a reduction in cytokine production and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide is its potency and selectivity for BTK. This makes it an effective tool for studying the role of BTK in various cellular processes. However, one limitation of 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide is its solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide. One area of interest is the development of combination therapies that include 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide and other targeted therapies. Another potential direction is the investigation of 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide in other B-cell malignancies, such as diffuse large B-cell lymphoma. Finally, there is also interest in exploring the anti-inflammatory effects of 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide in other disease settings, such as autoimmune disorders.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide involves a multi-step process, starting with the reaction of 4-chloroaniline with ethyl 4-chloroacetoacetate to form 4-chloro-N-ethyl-2-oxobutanamide. This intermediate is then reacted with 4-morpholinosulfonylphenylboronic acid to form the desired product, 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been extensively studied in preclinical models and has shown promising results in treating various B-cell malignancies. In a study published in Cancer Research, 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide was shown to inhibit BTK and downstream signaling pathways, resulting in the induction of apoptosis in chronic lymphocytic leukemia cells. Another study published in Blood demonstrated that 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide was effective in treating mantle cell lymphoma xenografts in mice.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-15-6-4-14(5-7-15)12-18(22)20-16-2-1-3-17(13-16)26(23,24)21-8-10-25-11-9-21/h1-7,13H,8-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXFLEGKXYCSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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